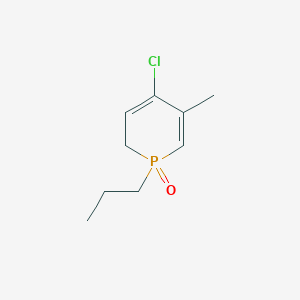
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to a chlorine atom, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of a suitable phosphorus precursor with chlorinating agents under controlled conditions. One common method involves the use of phosphoryl chloride (POCl3) and a suitable alkylating agent to introduce the propyl and methyl groups. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinins depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modification of protein functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethyl-5-methyl-1,3-dioxol-2-one
- 1H-Inden-1-one, 2,3-dihydro-
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-
Uniqueness
4-Chloro-5-methyl-1-propyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
109891-16-9 |
|---|---|
Molecular Formula |
C9H14ClOP |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
4-chloro-5-methyl-1-propyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C9H14ClOP/c1-3-5-12(11)6-4-9(10)8(2)7-12/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
IDDHFPLJEOZJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCP1(=O)CC=C(C(=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
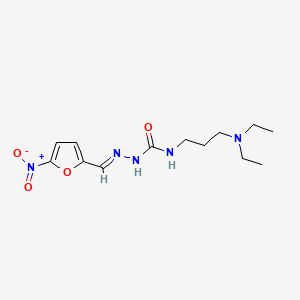



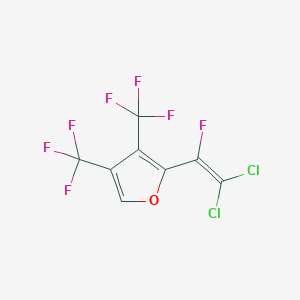
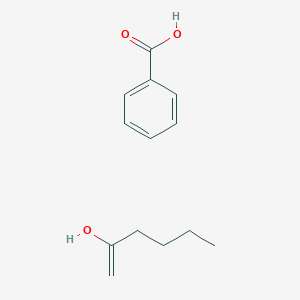

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
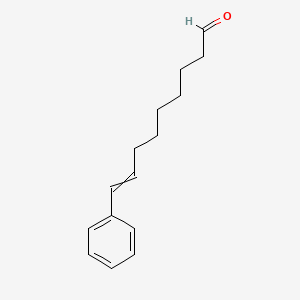
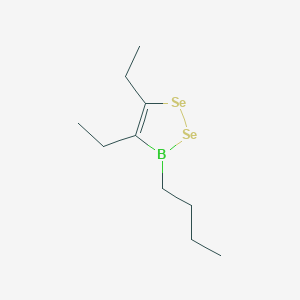
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)

